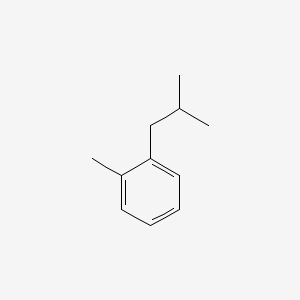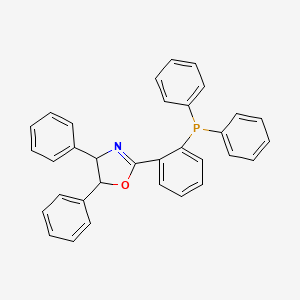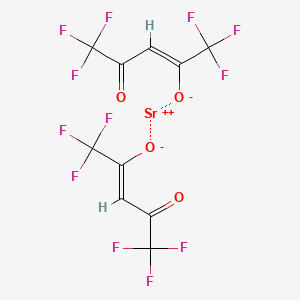
Strontium hexafluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium hexafluoroacetylacetonate is an inorganic compound with the chemical formula C₁₀H₂F₁₂O₄Sr. It is a complex of strontium, copper oxide, and hexafluoroacetylacetonate. This compound is known for its low vapor pressure at room temperature and has been used as a catalyst for the vaporizing of volatile organic compounds .
Métodos De Preparación
Strontium hexafluoroacetylacetonate can be synthesized through various methods. One common synthetic route involves the reaction of strontium oxide with hexafluoroacetylacetone in the presence of a suitable solvent. The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as thermal evaporation, high-vacuum sputtering, and laser ablation to produce high-purity this compound .
Análisis De Reacciones Químicas
Strontium hexafluoroacetylacetonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. For example, the compound can be thermally decomposed to form lanthanum hexafluoroacetylacetonate, which can be used as a catalyst for organic reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Strontium hexafluoroacetylacetonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the vaporizing of volatile organic compounds. In biology and medicine, strontium-based compounds have been studied for their potential in bone regeneration, drug delivery, and cancer therapy. The compound’s ferroelectric properties make it useful in the development of nonvolatile memory devices and other electronic applications .
Mecanismo De Acción
The mechanism of action of strontium hexafluoroacetylacetonate involves its interaction with various molecular targets and pathways. The compound’s ferroelectric properties are attributed to the presence of strontium ions, which can influence the polarization of the material. This property is essential for its use in nonvolatile memory devices. Additionally, the compound’s ability to act as a catalyst in organic reactions is due to its unique chemical structure, which allows it to facilitate the formation and breaking of chemical bonds .
Comparación Con Compuestos Similares
Strontium hexafluoroacetylacetonate can be compared with other similar compounds such as barium hexafluoroacetylacetonate and calcium hexafluoroacetylacetonate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, barium hexafluoroacetylacetonate is known for its high volatility, while calcium hexafluoroacetylacetonate is used in various industrial processes.
Propiedades
Fórmula molecular |
C10H2F12O4Sr |
|---|---|
Peso molecular |
501.72 g/mol |
Nombre IUPAC |
strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Clave InChI |
KEVXBFHXVKDJRZ-PAMPIZDHSA-L |
SMILES isomérico |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2] |
SMILES canónico |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


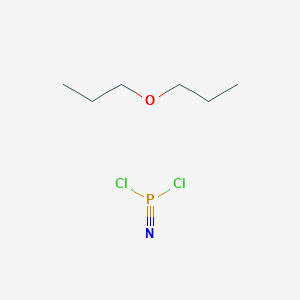
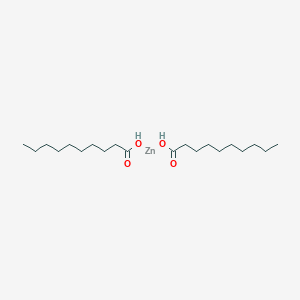
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
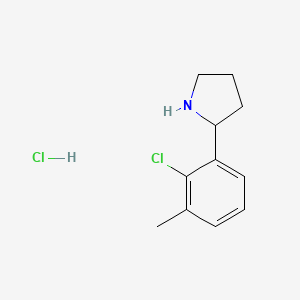
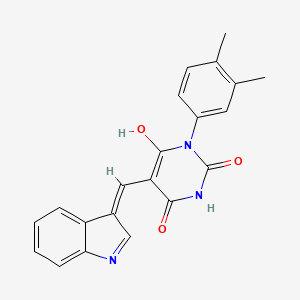
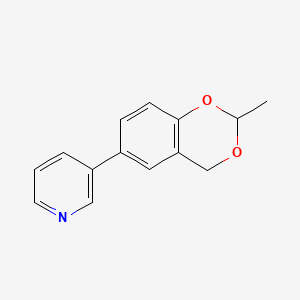

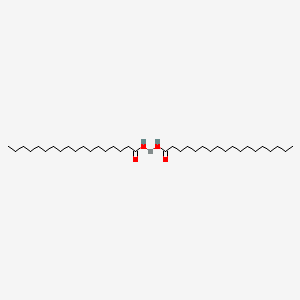
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)
